



Technical Support Center: Glycine Buffer in Mass Spectrometry Analysis

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Compound of Interest		
Compound Name:	Glycine sodium salt hydrate	
Cat. No.:	B1592675	Get Quote

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals who are using glycine in their mass spectrometry (MS) workflows. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs) Q1: Is glycine a suitable buffer for mass spectrometry analysis?

Glycine's suitability for mass spectrometry depends on its specific application and the context of the experiment. While traditionally viewed with caution, recent studies have shown that small amounts of glycine added to the mobile phase can be beneficial, particularly in liquid chromatography-mass spectrometry (LC-MS).

- Enhancing Sensitivity: Glycine has been demonstrated to enhance the MS response for certain analytes, such as procainamide-labeled glycans and peptides.[1][2] It can increase charge states, improve ion intensities, and lead to better signal-to-noise ratios.[1][2]
- Mitigating Ion Suppression: In reversed-phase chromatography, trifluoroacetic acid (TFA) is a
 common mobile phase additive that can cause significant ion suppression in the electrospray
 ionization (ESI) source. Glycine can be added to TFA-containing mobile phases to mitigate
 this suppression, boosting the signal for peptides and glycopeptides by a significant margin.
 [3][4]



 Potential for Issues: However, using glycine, especially as a primary buffer at high concentrations (e.g., in glycine-HCl buffers for elution), can be problematic.[5] It is not a volatile buffer, which can lead to contamination of the ion source and suppression of the analyte signal.[5]

Q2: Can glycine in my sample interfere with my mass spectrometry results?

Yes, glycine present as a component of your sample matrix can interfere with MS analysis. This is distinct from its use as a mobile phase additive.

- Ion Suppression: Like other non-volatile salts and buffers, glycine from the sample can suppress the ionization of the analyte of interest in the ESI source.[6][7] This occurs because the non-volatile components compete with the analyte for ionization, reducing the analyte's signal intensity.[6]
- Adduct Formation: Glycine can form adducts with analytes, which may complicate data interpretation.[8] These adducts will appear as additional peaks in the mass spectrum at the mass of the analyte plus the mass of glycine (75.07 Da).
- Fragmentation Interference: In tandem mass spectrometry (MS/MS), the presence of glycine in a peptide sequence can influence its fragmentation pattern.[9]

Q3: What are the advantages of using glycine as a mobile phase additive in LC-MS?

Adding a small amount of glycine (e.g., 1-2 mM) to the mobile phase in LC-MS, particularly when TFA is used, offers several advantages:

- Increased Signal Intensity: For peptides and glycans, adding glycine can boost the mass spectrometry response by more than an order of magnitude.[4]
- Improved Data Quality: This enhancement leads to better signal-to-noise ratios and improved tandem MS spectral quality.[1][2]
- No Compromise on Chromatography: The addition of small amounts of glycine typically does not negatively affect the chromatographic separation performance.[1][4]



Q4: Are there alternatives to glycine buffer for applications requiring a high pH?

Yes, if a high pH is required and you are concerned about the non-volatile nature of glycine, you can consider other buffer systems. However, for mass spectrometry, it is always preferable to use volatile buffers. Some alternatives that are sometimes used, with caution, include:

- Ammonium Bicarbonate: A volatile buffer suitable for MS, but its buffering capacity is best around pH 7.8-8.8.
- Ammonium Hydroxide: Can be used to adjust the pH to be more basic and is volatile.
- CAPSO: Another organic buffer with a pKa around 9.7, but its volatility and MS compatibility should be carefully evaluated.[10]

For many applications, it is best to remove the non-volatile buffer after its use (e.g., after elution) and before MS analysis through a desalting step.[5]

Troubleshooting Guides

Problem 1: I am observing significant ion suppression and a dirty ion source after using a glycine-HCl elution buffer.

This is a common issue when using non-volatile buffers like glycine-HCl directly with mass spectrometry.[5]

Troubleshooting Workflow

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